molecular formula C14H18N2O3 B2888861 6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1706435-70-2

6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2888861
CAS RN: 1706435-70-2
M. Wt: 262.309
InChI Key: VDQYDLFGDZOVAJ-UHFFFAOYSA-N
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Description

“6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic compound. It is a derivative of pyrazolo[4,3-b]pyridine , which is a class of compounds known for their wide range of pharmacological properties .

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

This compound can serve as a precursor in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. Indole structures are significant due to their biological activities, particularly in the treatment of cancer, microbial infections, and various disorders . The tert-butyl and isopropyl groups may influence the steric and electronic properties of the molecule, potentially leading to the discovery of novel drugs with enhanced efficacy.

Agricultural Chemistry

Derivatives of this compound could be investigated for their potential use in agriculture, such as the development of new pesticides or herbicides. The structural complexity might interact with specific biological targets in pests or weeds, leading to the development of more effective and selective agents.

Each of these applications leverages the unique chemical structure of “6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid” to explore different fields of scientific research, demonstrating the compound’s versatility and potential for innovation. While the current literature does not provide specific examples of applications for this exact compound, the analysis above is based on the potential inferred from its structural features and related research on similar heterocyclic compounds .

properties

IUPAC Name

6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-7(2)11-10-8(13(17)18)6-9(14(3,4)5)15-12(10)19-16-11/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQYDLFGDZOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C(=CC(=N2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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